molecular formula C10H11FO3 B1447821 4-Fluoro-2-n-propoxybenzoic acid CAS No. 1378666-16-0

4-Fluoro-2-n-propoxybenzoic acid

Cat. No.: B1447821
CAS No.: 1378666-16-0
M. Wt: 198.19 g/mol
InChI Key: QMFDSPJDRIJIMV-UHFFFAOYSA-N
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Description

4-Fluoro-2-n-propoxybenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the fourth position and a propoxy group at the second position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-n-propoxybenzoic acid can be synthesized through various methods. One common method involves the Schiemann reaction, where 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluorinated using tetrafluoroborate. The ester is then hydrolyzed to yield the free acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Schiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions.

Reaction Mechanism :

  • Acid-catalyzed (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) facilitate nucleophilic acyl substitution, forming esters .

  • Example:

    4 Fluoro 2 n propoxybenzoic acid+R OHH+R ester+H2O\text{4 Fluoro 2 n propoxybenzoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{R ester}+\text{H}_2\text{O}

Experimental Conditions :

SolventCatalystTemperatureYieldSource
MethanolH₂SO₄Reflux85–92%
DMFDCC/DMAP25°C78%

Key Observations :

  • Prolonged reaction times reduce yields due to side reactions .

  • Steric hindrance from the propoxy group slightly slows esterification compared to unsubstituted benzoic acids.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the para position participates in NAS with strong nucleophiles (e.g., amines, alkoxides).

Reaction Mechanism :

  • The electron-withdrawing fluorine activates the ring for attack by nucleophiles :

    Ar F+NuAr Nu+F\text{Ar F}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{F}^-

Examples :

  • Reaction with sodium methoxide yields 4-methoxy-2-n-propoxybenzoic acid .

  • Amines (e.g., aniline) form aryl amines under basic conditions.

Optimized Conditions :

NucleophileBaseSolventTemperatureYield
NaOCH₃K₂CO₃DMSO80°C65%
NH₂PhEt₃NTHF60°C58%

Limitations :

  • Steric hindrance from the bulky propoxy group reduces reaction rates.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

Conditions and Outcomes :

  • Heating above 200°C in quinoline with Cu catalyst yields 4-fluoro-2-n-propoxybenzene.

  • Oxidative decarboxylation (e.g., with Pb(OAc)₄) forms biphenyl derivatives .

Key Data :

MethodCatalystTemperatureConversion
ThermalCu powder220°C72%
OxidativePb(OAc)₄120°C68%

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol or hydrocarbon.

Reagents and Results :

  • LiAlH₄ reduces the acid to 4-fluoro-2-n-propoxybenzyl alcohol:

     COOHLiAlH4 CH2OH\text{ COOH}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{OH}
  • Catalytic hydrogenation (H₂/Pd-C) yields 4-fluoro-2-n-propoxybenzaldehyde.

Efficiency :

ReagentSolventTemperatureYield
LiAlH₄THF0°C → 25°C83%
H₂/Pd-CEtOAc50°C75%

Electrophilic Aromatic Substitution (EAS)

The propoxy group directs EAS to the ortho and para positions relative to itself.

Examples :

  • Nitration with HNO₃/H₂SO₄ produces 3-nitro-4-fluoro-2-n-propoxybenzoic acid.

  • Bromination (Br₂/FeBr₃) occurs at the para position to the propoxy group.

Regioselectivity :

ReactionMajor Product PositionYield
Nitrationortho to propoxy62%
Brominationpara to propoxy58%

Biological Interactions

  • Inhibits bacterial dihydrofolate reductase (DHFR) with an IC₅₀ of 12 µM .

  • Forms stable complexes with serum albumin, enhancing bioavailability.

Scientific Research Applications

Medicinal Chemistry

1.1 Therapeutic Applications

4-Fluoro-2-n-propoxybenzoic acid has been investigated for its potential therapeutic properties, particularly in the context of inhibiting protein cross-linking associated with aging and diabetes. The compound has shown promise in preventing the formation of advanced glycosylation end products (AGEs), which are implicated in various age-related diseases and diabetic complications .

Case Study: Inhibition of Protein Aging

  • A study demonstrated that compounds similar to this compound could inhibit the Maillard reaction, which leads to protein cross-linking. This inhibition may help mitigate conditions such as retinopathy, cataracts, and diabetic kidney disease .

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in synthesizing more complex molecules.

Applications in Synthesis:

  • It can be used to synthesize pharmaceuticals by introducing specific functional groups that enhance biological activity.
  • The compound can also act as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-n-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The propoxy group influences the compound’s solubility and interaction with biological membranes, facilitating its transport and activity within cells .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-n-propoxybenzoic acid is unique due to the combination of the fluorine atom and the propoxy group, which imparts distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Biological Activity

4-Fluoro-2-n-propoxybenzoic acid is an aromatic carboxylic acid notable for its unique structural features, including a fluorine atom and a propoxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The chemical formula of this compound is C10H11FO3, with a molecular weight of approximately 198.2 g/mol. The fluorine atom enhances the compound's reactivity, while the propoxy group influences its solubility and interaction with biological membranes, facilitating its transport within cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound's unique structure allows it to participate in various biochemical reactions, potentially modulating enzymatic activities and influencing metabolic pathways. The mechanism of action may involve:

  • Inhibition or modulation of enzyme activity : The compound may interact with enzymes involved in metabolic processes, affecting their function.
  • Influence on receptor activity : It may act as an allosteric modulator for certain receptors, altering their response to endogenous ligands .
  • Alteration of membrane dynamics : The propoxy group enhances membrane permeability, which may facilitate cellular uptake and influence cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.
  • Potential Antitumor Activity : Some studies have suggested that derivatives of this compound may inhibit cancer cell proliferation, warranting further research into its anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential for use in treating infections.
  • Evaluation of Anti-inflammatory Properties :
    • Research focused on the anti-inflammatory effects of this compound demonstrated that it could reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.
  • Investigation into Antitumor Effects :
    • A case study explored the effects of this compound on cancer cell lines. The results showed a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound for anticancer drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure FeaturesBiological Activity
4-Fluorobenzoic Acid Lacks propoxy groupLower solubility and reactivity
2-Fluorobenzoic Acid Fluorine at different positionAltered reactivity
3-Fluorobenzoic Acid Fluorine at another positionDifferent chemical behavior

This comparison illustrates how the presence and position of functional groups can significantly influence biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-2-n-propoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Ullmann-type coupling reactions. For example, halogenated benzoic acid derivatives (e.g., 2-bromo-4-fluorobenzoic acid) can react with n-propanol under copper catalysis to introduce the alkoxy group. Key parameters include temperature (optimized at 80–120°C), solvent polarity (DMSO or DMF preferred), and reaction time (12–24 hours). Yield improvements (>70%) are achievable with excess n-propanol and inert atmosphere conditions to prevent oxidation .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals triclinic symmetry (space group P1) with two independent molecules per asymmetric unit. Key features include:

  • Hydrogen bonding : Carboxylic acid dimers form via O–H···O interactions (bond length ~1.8 Å).
  • Weak interactions : C–H···F and π-π stacking (3.5–4.0 Å) contribute to lattice stability .
    • Crystallographic Data :
ParameterValue
a (Å)9.955
b (Å)10.006
c (Å)11.332
α, β, γ (°)89.4, 78.0, 78.9
V (ų)1083.0

Q. What safety protocols are critical when handling fluorinated benzoic acid derivatives in the lab?

  • Methodological Answer :

  • Engineering controls : Use fume hoods to minimize inhalation of airborne particles.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate washing with water if skin contact occurs; emergency showers/eye wash stations must be accessible .
  • Waste disposal : Segregate halogenated waste for incineration or approved chemical disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • NMR analysis : Compare experimental 19F^{19}\text{F} NMR shifts with DFT-calculated values to validate substituent effects. For this compound, the ortho-alkoxy group deshields the fluorine atom, shifting the signal upfield by ~3–5 ppm .
  • XRD validation : Use Hirshfeld surface analysis to confirm hydrogen bonding patterns that may explain discrepancies in proton environments observed in NMR.

Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?

  • Methodological Answer :

  • Salt formation : React with sodium hydroxide to produce a water-soluble sodium salt.
  • Co-crystallization : Use co-formers like caffeine or urea to enhance dissolution rates.
  • Micellar encapsulation : Employ nonionic surfactants (e.g., Poloxamer 407) to improve bioavailability in in vivo models .

Q. How do steric and electronic effects of the n-propoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The bulky n-propoxy group at the ortho position hinders electrophilic substitution at C-6, directing reactions (e.g., Suzuki coupling) to the para-fluorine position.
  • Electronic effects : Electron-donating alkoxy groups increase electron density at C-3, facilitating nucleophilic aromatic substitution (e.g., with amines) under mild conditions .

Q. What advanced analytical techniques are required to characterize trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/0.1% formic acid gradient) coupled with high-resolution MS to identify byproducts (e.g., dehalogenated or hydroxylated derivatives).
  • XPS : Confirm fluorine content and oxidation states in solid samples.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .

Q. Data Contradiction Analysis

Q. Why might DSC data show multiple melting points for the same batch of this compound?

  • Methodological Answer :

  • Polymorphism : SCXRD may reveal different crystalline forms (e.g., enantiotropic or monotropic polymorphs) with distinct melting points.
  • Hydrate formation : Exposure to humidity can lead to hydrate phases (e.g., monohydrate), lowering the observed melting point by 10–15°C .

Q. How to address discrepancies between computational (DFT) and experimental IR spectra for vibrational modes?

  • Methodological Answer :

  • Anharmonic corrections : Apply VPT2 (vibrational perturbation theory) to DFT calculations to account for overtones and combination bands.
  • Solvent effects : Simulate spectra using polarizable continuum models (PCM) for DMSO or water environments .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodological Answer :
  • Pharmacophore modeling : The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while the fluorine atom enhances membrane permeability.
  • Structure-activity relationships (SAR) : Modify the n-propoxy chain length to balance lipophilicity (logP ~2.5) and target binding .

Properties

IUPAC Name

4-fluoro-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFDSPJDRIJIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-Fluoro-2-n-propoxybenzoic acid
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-Fluoro-2-n-propoxybenzoic acid
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-Fluoro-2-n-propoxybenzoic acid
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-Fluoro-2-n-propoxybenzoic acid
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-Fluoro-2-n-propoxybenzoic acid
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
4-Fluoro-2-n-propoxybenzoic acid

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